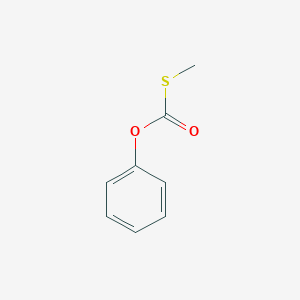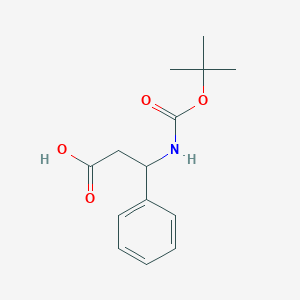
3-(Boc-氨基)-3-苯基丙酸
描述
3-(Boc-Amino)-3-phenylpropionic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a phenyl group attached to a propionic acid backbone. The Boc group is commonly used in organic synthesis to protect amino groups from unwanted reactions during multi-step synthesis processes.
科学研究应用
3-(Boc-Amino)-3-phenylpropionic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: In the production of fine chemicals and as a precursor for various functional materials.
作用机制
Target of Action
It is known that this compound is a boronic ester, which are often used in suzuki-miyaura cross-coupling reactions . These reactions are widely applied in carbon-carbon bond forming reactions .
Mode of Action
The mode of action of 3-(Boc-Amino)-3-phenylpropionic acid involves its interaction with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by 3-(Boc-Amino)-3-phenylpropionic acid are primarily related to carbon-carbon bond formation via the Suzuki-Miyaura coupling reaction . This reaction allows for the formation of complex organic compounds from simpler precursors, enabling the synthesis of a wide range of organic compounds .
Pharmacokinetics
It is known that the compound is a boronic ester, which are generally stable and readily prepared .
Result of Action
The result of the action of 3-(Boc-Amino)-3-phenylpropionic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is a key step in the synthesis of many complex organic compounds .
Action Environment
The action of 3-(Boc-Amino)-3-phenylpropionic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it a versatile tool in organic synthesis .
生化分析
Biochemical Properties
It is known that boronic esters, such as 3-(Boc-Amino)-3-phenylpropionic acid, can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations and arylations
Molecular Mechanism
It is known that boronic esters can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations
Metabolic Pathways
It is known that boronic esters can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-Amino)-3-phenylpropionic acid typically involves the protection of the amino group with a Boc group. One common method is to react the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium hydroxide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
In industrial settings, the production of Boc-protected amino acids, including 3-(Boc-Amino)-3-phenylpropionic acid, often involves large-scale batch reactions. The use of continuous flow reactors has also been explored to improve efficiency and yield. The reaction conditions are optimized to minimize side reactions and maximize the yield of the desired product .
化学反应分析
Types of Reactions
3-(Boc-Amino)-3-phenylpropionic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid or hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
Deprotection: The major product is the free amino acid.
Substitution: Various substituted derivatives depending on the reagents used.
Reduction: The corresponding alcohol.
相似化合物的比较
Similar Compounds
3-(Fmoc-Amino)-3-phenylpropionic acid: Features a fluorenylmethyloxycarbonyl (Fmoc) protecting group instead of Boc.
3-(Cbz-Amino)-3-phenylpropionic acid: Features a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
3-(Boc-Amino)-3-phenylpropionic acid is unique due to the stability and ease of removal of the Boc protecting group under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective deprotection is required .
属性
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNQFJPZRTURSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373558 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14676-01-8 | |
| Record name | β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14676-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]-3-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


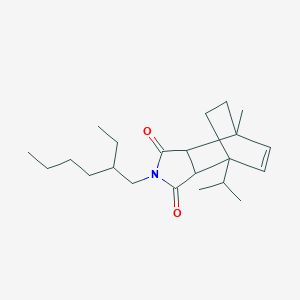
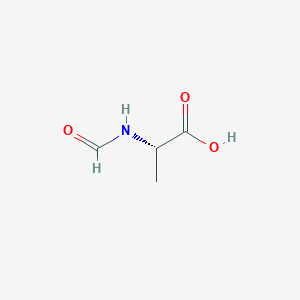
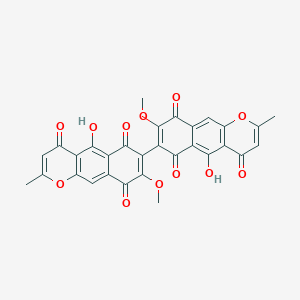
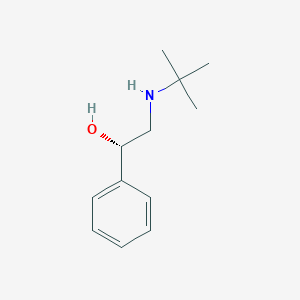

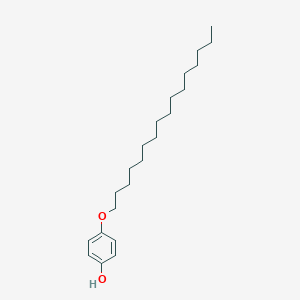
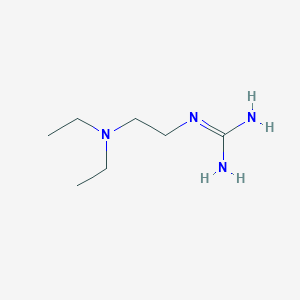
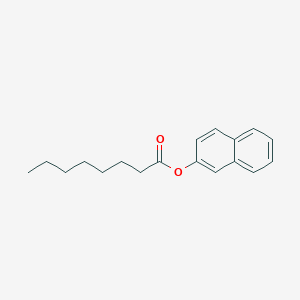

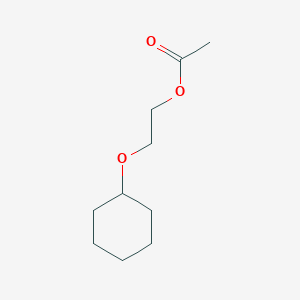
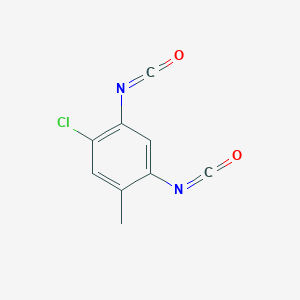
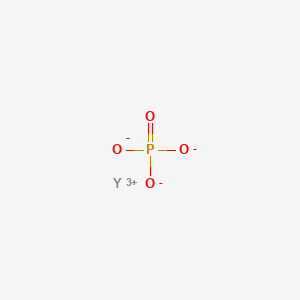
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)
